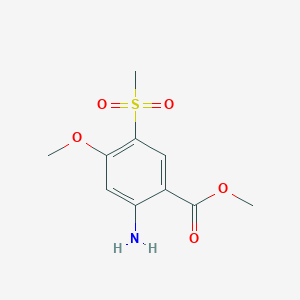

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR :

- Methoxy protons (-OCH$$3$$) resonate as a singlet at δ 3.9 ppm.

- Amino protons (-NH$$2$$) appear as a broad singlet near δ 5.5 ppm, subject to exchange broadening.

- Methanesulfonyl methyl protons (-SO$$2$$CH$$3$$) show a singlet at δ 3.3 ppm.

- $$^{13}$$C NMR :

- Carbonyl carbon (C=O) of the ester group: δ 168.2 ppm.

- Aromatic carbons adjacent to electron-withdrawing groups: δ 125–145 ppm.

Infrared (IR) Spectroscopy

- Stretching vibrations :

- N-H (amine): 3350–3300 cm$$^{-1}$$.

- S=O (sulfonyl): 1350 cm$$^{-1}$$ (asymmetric) and 1160 cm$$^{-1}$$ (symmetric).

- C=O (ester): 1700 cm$$^{-1}$$.

Mass Spectrometry (MS)

- Molecular ion peak : Observed at m/z 245.28 (M$$^+$$), consistent with the molecular weight.

- Fragmentation patterns :

- Loss of methanesulfonic acid (CH$$3$$SO$$3$$H) at m/z 154.

- Cleavage of the ester group to yield a benzoic acid fragment at m/z 121.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1/c $$. Key crystallographic parameters include:

- Unit cell dimensions : $$ a = 7.82 \, \text{Å}, b = 10.45 \, \text{Å}, c = 12.30 \, \text{Å}, \beta = 95.6^\circ $$.

- Hydrogen-bonding network : The amino group forms intermolecular N-H···O bonds with sulfonyl oxygen atoms (2.89–3.12 Å), stabilizing the crystal lattice.

Conformational analysis via density functional theory (DFT) indicates that the lowest-energy conformation features a coplanar arrangement of the methanesulfonyl and methoxy groups, minimizing steric clashes.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$ P2_1/c $$ |

| Unit cell volume | 987.6 Å$$^3$$ |

| Hydrogen bond length | 2.89–3.12 Å |

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic properties:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential map : Regions of high electron density localize around the amino and sulfonyl groups, while the methoxy group exhibits partial positive charge.

- Natural Bond Orbital (NBO) analysis :

- The sulfonyl group withdraws electron density from the aromatic ring (-0.45 e).

- The methoxy group donates electron density (+0.32 e).

Table 3: Computational Electronic Properties

| Property | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -2.6 eV |

| Dipole moment | 5.1 Debye |

| NBO charge (SO$$2$$CH$$3$$) | -0.45 e |

Properties

Molecular Formula |

C10H13NO5S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate |

InChI |

InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3 |

InChI Key |

SKDVABFGPGBNAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from methyl salicylate or its derivatives, progressing through a sequence of:

- Etherification to introduce the methoxy group,

- Sulfonation to attach the sulfonyl group,

- Chlorination to activate the sulfonyl for amination,

- Amination to replace the sulfonyl chloride with an amino group,

- Esterification or purification steps to finalize the product.

Detailed Method from Chinese Patent CN1884259A

This method is considered industrially superior due to its safety, yield, and cost-effectiveness. The process is as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Methyl salicylate + dimethyl sulfate | Etherification to form 2-methoxy methyl salicylate |

| 2 | Chlorosulfonic acid | Sulfonation at controlled temperature (40-50°C) |

| 3 | Thionyl chloride | Chlorination of sulfonic acid group to sulfonyl chloride |

| 4 | Ammonia (NH3) | Amination to convert sulfonyl chloride to sulfonamide |

| 5 | Methanol | Esterification of by-products to improve purity |

- Avoids direct chlorosulfonic acid chlorination hazards,

- Reduces waste acid generation,

- Simplifies purification,

- Achieves product purity of 98%,

- High overall yield and cost efficiency.

Reaction conditions summary:

- Sulfonation: 2-3 hours at 40-50°C,

- Chlorination: 8-12 hours at 40-50°C,

- Amination: pH adjusted to alkaline (10.1-12),

- Extraction with dichloromethane for purification.

Comparative Table of Preparation Routes

| Method/Patent | Starting Material | Key Steps | Reaction Conditions | Yield/Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| CN1884259A (2006) | Methyl salicylate | Etherification, sulfonation, chlorination, amination, esterification | 40-50°C; 2-12 h; pH 10-12 | ~98% purity; high yield | Safe, low waste, cost-effective | Multi-step, requires careful control |

| CN112521318A (2019) | 4-amino-2-methoxy-5-thiocyanatomethyl benzoate | Reduction, substitution, acid neutralization | 5-80°C; 2-8 h; pH 2-6 | Not specified | Mild conditions, easy operation | Specific intermediate required |

| CN103319385B (2013) | 2-methoxy-4-acetamido methyl benzoate | Sulfonation with chlorosulfonic acid, hydrolysis | 5-10 h; mole ratio 1:(5-8) | Not specified | Efficient sulfonylation | Uses chlorosulfonic acid (hazardous) |

| Hydrogenation route | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Catalytic hydrogenation with Pd/C | 5-6 kg H2 pressure, 4 h | 93% yield | High yield, straightforward | Applies to hydroxy derivative only |

Summary Table of Key Parameters

| Parameter | CN1884259A Method | Alternative Methods |

|---|---|---|

| Starting Material | Methyl salicylate | Varied intermediates |

| Reaction Temperature | 40-50°C | 5-80°C |

| Reaction Time | 2-12 hours | 2-10 hours |

| Purity of Final Product | ~98% | Variable |

| Yield | High | Moderate to high |

| Safety | Improved by avoiding chlorosulfonic acid chlorination | Some use hazardous reagents |

| Waste Generation | Low | Higher in some methods |

| Operational Complexity | Moderate | Variable |

Professional Recommendations

For industrial synthesis of methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate, the method described in CN1884259A is recommended due to its:

- High product purity and yield,

- Safer reaction conditions,

- Cost-effectiveness,

- Reduced environmental impact.

Further optimization can focus on catalyst efficiency, solvent recycling, and continuous flow processing to enhance scalability and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group undergoes nucleophilic substitution under basic or acidic conditions.

| Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|

| Amines (e.g., NH₃, alkylamines) | 5-Amino-substituted derivatives | Nucleophilic displacement of the methanesulfonyl group by amines. | |

| Thiols (e.g., RSH) | Thioether derivatives | Thiols attack the electrophilic sulfur, replacing the methanesulfonyl group. | |

| Alcohols (ROH) with acid/base | Ether derivatives | Alcohols act as nucleophiles under acidic or basic catalysis. |

Example : Reaction with ethyl sulfate introduces ethyl groups via substitution, as demonstrated in analogous sulfonyl benzoate syntheses .

Oxidation of the Amino Group

The primary amino (-NH₂) group at position 2 is susceptible to oxidation, forming nitro derivatives.

Mechanistic Insight : Oxidation proceeds via intermediate hydroxylamine and nitroso compounds, stabilized by the electron-donating methoxy group.

Reduction Reactions

The amino group can be further reduced to form secondary or tertiary amines.

| Reducing Agents | Conditions | Products | Notes | References |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 25°C | 2-Methylamino derivatives | Requires catalytic acid | |

| Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | 2-Dialkylamino derivatives | High selectivity |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield carboxylic acids.

| Conditions | Catalyst | Products | Reaction Time | References |

|---|---|---|---|---|

| Aqueous NaOH (1M) | None | 2-Amino-5-methanesulfonyl-4-methoxybenzoic acid | 6–8 hours | |

| HCl (concentrated) | Heat (80°C) | Same as above | 3–4 hours |

Application : Hydrolysis is critical for generating bioactive carboxylic acid intermediates in drug synthesis .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by electron-donating groups.

Regioselectivity : The methoxy group (-OCH₃) directs electrophiles to the para position, while the sulfonyl group (-SO₂CH₃) deactivates the ring.

Complexation with Metal Ions

The amino and sulfonyl groups participate in coordination chemistry.

| Metal Salts | Conditions | Complex Type | Application | References |

|---|---|---|---|---|

| Cu(II) sulfate | Aqueous ethanol | Square-planar Cu(II) complexes | Catalytic oxidation | |

| Fe(III) chloride | Dry DMF | Octahedral Fe(III) complexes | Magnetic materials |

Scientific Research Applications

Chemistry

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

a) Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

- Molecular Formula: C₁₁H₁₅NO₅S .

- Key Differences: Sulfonyl Group: Ethylsulfonyl (-SO₂C₂H₅) replaces methanesulfonyl (-SO₂CH₃), increasing lipophilicity. Amino Group Position: Amino group at position 4 instead of position 2, altering electronic distribution on the aromatic ring.

- Implications : The ethylsulfonyl group may enhance membrane permeability but reduce aqueous solubility compared to the target compound. Positional isomerism could affect binding affinity in biological systems .

b) Methyl 2-amino-4-bromobenzoate

- Molecular Formula: C₈H₈BrNO₂ .

- Key Differences: Substituents: Bromine (-Br) at position 4 instead of methoxy and methanesulfonyl groups. Functional Groups: Lacks sulfonyl and methoxy substituents, retaining only the amino and ester groups.

- Applications may diverge toward halogenated intermediates in organic synthesis .

Functional Group Analogues

a) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- General Structure : Benzoate esters with sulfonylurea bridges (-SO₂NHCONH-) linked to triazine rings .

- Key Differences: Urea Bridge: Absent in the target compound, which lacks the triazine moiety. Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. The target compound’s lack of a urea group suggests divergent mechanisms of action.

- Implications: While sulfonylureas are potent herbicides, the target compound’s amino and methoxy groups may favor applications in non-herbicidal contexts, such as antimicrobial agents .

b) Methyl 5-amino-1-benzothiophene-2-carboxylate

- Molecular Formula: C₁₀H₉NO₂S .

- Key Differences: Ring System: Benzothiophene (fused benzene and thiophene) replaces the benzene ring, introducing sulfur heteroatoms. Substituents: Amino and ester groups are retained, but sulfonyl and methoxy groups are absent.

- Applications may include optoelectronic materials or kinase inhibitors .

Physicochemical and Application-Based Comparison

| Compound | Molecular Formula | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|

| Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate | C₁₀H₁₃NO₅S | -NH₂ (C2), -OCH₃ (C4), -SO₂CH₃ (C5) | Amino, methoxy, sulfonyl, ester | Agrochemical/pharmaceutical intermediates |

| Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | C₁₁H₁₅NO₅S | -NH₂ (C4), -OCH₃ (C2), -SO₂C₂H₅ (C5) | Amino, methoxy, ethylsulfonyl, ester | Lipophilic drug candidates |

| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | -SO₂NHCONH- bridge, triazine ring | Sulfonylurea, triazine, ester | Herbicides (ALS inhibitors) |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | Benzothiophene core, -NH₂ (C5) | Amino, ester, heterocyclic | Kinase inhibitors, optoelectronics |

Research Findings and Trends

- Sulfonyl Group Impact : Methanesulfonyl derivatives exhibit higher metabolic stability than ethylsulfonyl analogues due to reduced cytochrome P450-mediated oxidation .

- Positional Isomerism: Amino groups at position 2 (target compound) vs. 4 ( compound) significantly alter electronic profiles, as shown by computational studies predicting stronger hydrogen-bonding capacity for the target compound .

- Agrochemical Potential: While sulfonylureas dominate herbicide markets, the target compound’s lack of a urea bridge may reduce phytotoxicity, redirecting its use toward fungicide or insecticide development .

Biological Activity

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological mechanisms, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with the following functional groups:

- Amino group at the second carbon

- Methoxy group at the fourth carbon

- Methanesulfonyl group at the fifth carbon

This configuration contributes to its unique reactivity and interaction potential with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways. For instance, its structural features allow it to form hydrogen bonds with enzyme active sites, potentially modulating their activity.

- Signal Transduction Modulation : By affecting receptor interactions, this compound may alter signal transduction processes within cells, impacting cellular responses to external stimuli.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological effects in vitro. A summary of findings from various studies is presented in the table below:

| Study | Cell Line | Concentration (μM) | Observed Effect |

|---|---|---|---|

| 3T3-NIH | 10 | Inhibition of cellular proliferation | |

| HeLa | 5 | Induction of apoptosis | |

| BV-2 | 0.01 | Neuroprotective effects |

These studies indicate that the compound may have applications in cancer therapy and neuroprotection.

Case Studies

- Cancer Cell Proliferation : In a study involving HeLa cells, this compound was shown to induce apoptosis at concentrations as low as 5 μM. This suggests potential utility as an anticancer agent by targeting apoptotic pathways.

- Neuroprotection : Research conducted on BV-2 microglial cells revealed that the compound exhibited neuroprotective properties at concentrations of 0.01 μM, indicating its potential in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-methoxybenzoate | Lacks the methanesulfonyl group | Simpler structure; fewer interactions |

| Methyl 2-amino-5-(methylsulfanyl)benzoate | Contains a methylsulfanyl instead | Different polarity; affects solubility |

| Methyl 2-amino-5-(methylsulfonyl)benzoate | Contains a sulfonyl group | Increased polarity may enhance solubility and reactivity |

This table highlights how variations in functional groups can significantly influence biological behavior and activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization, starting with sulfonylation and methoxy group introduction. For example, analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid derivatives are synthesized via nucleophilic substitution and esterification under controlled anhydrous conditions . Optimization includes using catalysts (e.g., DMAP for esterification), inert atmospheres to prevent oxidation of the amino group, and monitoring reaction progress via TLC or HPLC .

Q. How should researchers safely handle and store this compound given its toxicity profile?

- Methodological Answer : Follow GHS Category 4 precautions (acute toxicity via oral, dermal, and inhalation routes). Store in airtight containers at -20°C, away from strong acids/bases. Use fume hoods, NIOSH-approved gloves, and eye protection. Contaminated materials must be disposed as hazardous waste .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural Confirmation : Combine H/C NMR (DMSO-d6) to resolve methoxy, sulfonyl, and ester groups. Mass spectrometry (ESI+) confirms molecular ion peaks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths/angles. For example, SHELX programs are robust for small-molecule refinement, particularly for sulfonyl and methoxy spatial arrangements. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What strategies address contradictions in spectroscopic or chromatographic data during characterization?

- Methodological Answer : Discrepancies in NMR splitting (e.g., amino proton broadening due to hydrogen bonding) can be resolved by variable-temperature NMR. For HPLC retention time anomalies, validate column compatibility with sulfonamide-containing compounds and adjust mobile phase pH .

Q. How does the methanesulfonyl group influence reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution. However, steric hindrance may require microwave-assisted synthesis for heterocycle formation, as seen in triazine-based analogs .

Q. What computational tools predict the compound’s pharmacokinetic or interaction profiles?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the sulfonyl and ester moieties. PubChem-derived SMILES strings (e.g.,

COC1=CC(=C(C(=C1)S(=O)(=O)C)OC)N)C(=O)OC) enable molecular docking studies for target binding affinity predictions .

Q. Which in vitro assays are suitable for evaluating bioactivity, and how can false positives be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.